molecular formula C26H28N2O5 B4015153 2-(4-{[(1E,3E)-3-{[4-(CARBAMOYLMETHOXY)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDENE]METHYL}PHENOXY)ACETAMIDE

2-(4-{[(1E,3E)-3-{[4-(CARBAMOYLMETHOXY)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDENE]METHYL}PHENOXY)ACETAMIDE

Cat. No.: B4015153
M. Wt: 448.5 g/mol
InChI Key: LODQFMGQROPASR-KVVJQUGZSA-N
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Description

2-(4-{[(1E,3E)-3-{[4-(CARBAMOYLMETHOXY)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDENE]METHYL}PHENOXY)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenyl group, a carbamoylmethoxy group, and an oxocyclohexylidene group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(1E,3E)-3-{[4-(CARBAMOYLMETHOXY)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDENE]METHYL}PHENOXY)ACETAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the phenyl group: This involves the reaction of a suitable benzene derivative with appropriate reagents to introduce the phenyl group.

    Introduction of the carbamoylmethoxy group: This step typically involves the reaction of the intermediate with carbamoyl chloride in the presence of a base.

    Formation of the oxocyclohexylidene group: This involves the cyclization of an appropriate precursor in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(1E,3E)-3-{[4-(CARBAMOYLMETHOXY)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDENE]METHYL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-{[(1E,3E)-3-{[4-(CARBAMOYLMETHOXY)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDENE]METHYL}PHENOXY)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-{[(1E,3E)-3-{[4-(CARBAMOYLMETHOXY)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDENE]METHYL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[(1E,3E)-3-{[4-(METHOXY)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDENE]METHYL}PHENOXY)ACETAMIDE
  • 2-(4-{[(1E,3E)-3-{[4-(ETHOXY)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDENE]METHYL}PHENOXY)ACETAMIDE

Uniqueness

The uniqueness of 2-(4-{[(1E,3E)-3-{[4-(CARBAMOYLMETHOXY)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDENE]METHYL}PHENOXY)ACETAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-[(E)-[(3E)-3-[[4-(2-amino-2-oxoethoxy)phenyl]methylidene]-5-ethyl-2-oxocyclohexylidene]methyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5/c1-2-17-11-20(13-18-3-7-22(8-4-18)32-15-24(27)29)26(31)21(12-17)14-19-5-9-23(10-6-19)33-16-25(28)30/h3-10,13-14,17H,2,11-12,15-16H2,1H3,(H2,27,29)(H2,28,30)/b20-13+,21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODQFMGQROPASR-KVVJQUGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=CC2=CC=C(C=C2)OCC(=O)N)C(=O)C(=CC3=CC=C(C=C3)OCC(=O)N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C/C(=C\C2=CC=C(C=C2)OCC(=O)N)/C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)N)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-{[(1E,3E)-3-{[4-(CARBAMOYLMETHOXY)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDENE]METHYL}PHENOXY)ACETAMIDE
Reactant of Route 2
2-(4-{[(1E,3E)-3-{[4-(CARBAMOYLMETHOXY)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDENE]METHYL}PHENOXY)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(4-{[(1E,3E)-3-{[4-(CARBAMOYLMETHOXY)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDENE]METHYL}PHENOXY)ACETAMIDE
Reactant of Route 4
2-(4-{[(1E,3E)-3-{[4-(CARBAMOYLMETHOXY)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDENE]METHYL}PHENOXY)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(4-{[(1E,3E)-3-{[4-(CARBAMOYLMETHOXY)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDENE]METHYL}PHENOXY)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(4-{[(1E,3E)-3-{[4-(CARBAMOYLMETHOXY)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDENE]METHYL}PHENOXY)ACETAMIDE

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